Carbonimidoyl--beryllium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonimidoyl–beryllium (1/1) is a chemical compound that consists of a carbonimidoyl group bonded to a beryllium atom
Vorbereitungsmethoden
The synthesis of carbonimidoyl–beryllium (1/1) can be achieved through several methods. One common approach involves the reaction of beryllium chloride with a carbonimidoyl precursor under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Carbonimidoyl–beryllium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of beryllium oxide and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of beryllium hydrides.
Substitution: The carbonimidoyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
Carbonimidoyl–beryllium (1/1) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other beryllium-containing compounds and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it a subject of study in understanding metal-induced biological processes and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a component in certain pharmaceuticals.
Industry: Carbonimidoyl–beryllium (1/1) is used in the production of specialized materials and coatings due to its stability and reactivity
Wirkmechanismus
The mechanism of action of carbonimidoyl–beryllium (1/1) involves its interaction with molecular targets through covalent bonding and coordination chemistry. The beryllium atom can form stable complexes with various ligands, influencing the compound’s reactivity and stability. These interactions are crucial in its applications in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
Carbonimidoyl–beryllium (1/1) can be compared with other beryllium-containing compounds such as beryllium chloride and beryllium oxide. Unlike these compounds, carbonimidoyl–beryllium (1/1) has a unique carbonimidoyl group that imparts distinct chemical properties and reactivity. Similar compounds include:
Beryllium chloride: Used in the synthesis of other beryllium compounds and as a catalyst in organic reactions.
Beryllium oxide: Known for its high thermal conductivity and stability, used in ceramics and electronic applications
Eigenschaften
CAS-Nummer |
55272-43-0 |
---|---|
Molekularformel |
CHBeF2N |
Molekulargewicht |
74.034 g/mol |
InChI |
InChI=1S/CHF2N.Be/c2-1(3)4;/h4H; |
InChI-Schlüssel |
RNJUMIPQJLHMMN-UHFFFAOYSA-N |
Kanonische SMILES |
[Be].C(=N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.